molecular formula C7H6N2O5 B1346779 3,5-Dinitroanisole CAS No. 5327-44-6

3,5-Dinitroanisole

Cat. No.: B1346779
CAS No.: 5327-44-6
M. Wt: 198.13 g/mol
InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
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Description

3,5-Dinitroanisole is an organic compound with the molecular formula C7H6N2O5. It is characterized by the presence of two nitro groups (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives .

Mechanism of Action

Target of Action

It is known that nitro compounds like 3,5-dinitroanisole often interact with various cellular components, leading to a range of biological effects .

Mode of Action

This compound is a nitro compound that undergoes reduction with hydrogen peroxide and an electron donor to form 3,5-dinitrobenzoic acid . This reduction process is a key part of its mode of action.

Biochemical Pathways

It is known that the reduction of nitro compounds can lead to the formation of radical anions, which can further decompose and affect various biochemical pathways .

Result of Action

This compound has been shown to inhibit cancer cell growth in vitro and in vivo . This suggests that the compound’s action results in molecular and cellular effects that suppress the proliferation of cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of hydrogen peroxide and an electron donor is necessary for the compound to undergo reduction . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.

Biochemical Analysis

Biochemical Properties

3,5-Dinitroanisole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer cell growth by binding to ribosomes and blocking protein synthesis . Additionally, this compound can bind to DNA and cause strand breaks at sites sensitive to alkylations, releasing nitric oxide radicals . These interactions highlight its potential as an anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting protein processing, ABC transporters, and several signal transduction pathways . In cancer cells, this compound inhibits the production of nucleic acids and protein synthesis, leading to reduced cell proliferation and increased apoptosis . These effects are crucial for its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It undergoes reduction with hydrogen peroxide and an electron donor to form 3,5-dinitrobenzoic acid . This compound also inhibits protein synthesis by binding to ribosomes and blocking the formation of proteins . Furthermore, this compound can bind to DNA, causing strand breaks and releasing nitric oxide radicals, which contribute to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that intersystem crossing from the excited singlet states of this compound into their lowest triplet state is completed on a subnanosecond timescale . The lifetime of the triplet state varies significantly depending on the concentration of hydrogen bonding solvents, which affects the rate of dissociation of hydrogen bonds between the solvent and the excited solute . These findings are essential for understanding the stability and degradation of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, this compound exhibits saturable metabolism in rats . In male Sprague-Dawley rats, high doses of this compound led to reduced body mass gain, decreased mass of the testes, degeneration and atrophy of testicular seminiferous tubules, and decreased mass and aspermia of the epididymides . These findings highlight the importance of dosage in determining the compound’s effects and potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by fungi, producing metabolites resulting from nitroreduction, demethylation, acetylation, hydroxylation, malonylation, and sulfation . These metabolic pathways are crucial for understanding the compound’s fate in biological systems and its potential environmental impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding these processes is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors are crucial for understanding how this compound exerts its effects at the subcellular level and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors. The process begins with the addition of anisole to a nitrating mixture under controlled temperature conditions. The reaction mixture is then stirred and maintained at a specific temperature to achieve the desired product. After the reaction is complete, the mixture is neutralized, and the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dinitroanisole has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of 3,5-Dinitroanisole: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives, highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

1-methoxy-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMLGCBMOMNGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063778
Record name Benzene, 1-methoxy-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-44-6
Record name 1-Methoxy-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5327-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methoxy-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitroanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methoxy-3,5-dinitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-methoxy-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dinitroanisole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFZ5SGR6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Sodium (575 mg, 25 mmol) was dissolved in absolute methanol (100 ml). 1,3,5-Trinitrobenzene (4.26 g, 20 mmol) was then added and the solution was stirred overnight. After evaporation of the solvent, water was added and the precipitate was filtered off, washed with water and dried. The material was used without purification in the next step. Yield: 3.4 g (86%).
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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